3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Lipophilicity Drug-likeness Lead Optimization

3-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic small molecule belonging to the xanthenone-benzamide class. It features a 9-oxo-9H-xanthen-3-yl core coupled to a 3-fluorophenyl ring via an amide linkage.

Molecular Formula C20H12FNO3
Molecular Weight 333.318
CAS No. 886144-26-9
Cat. No. B3015127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide
CAS886144-26-9
Molecular FormulaC20H12FNO3
Molecular Weight333.318
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C20H12FNO3/c21-13-5-3-4-12(10-13)20(24)22-14-8-9-16-18(11-14)25-17-7-2-1-6-15(17)19(16)23/h1-11H,(H,22,24)
InChIKeyCKMAJHNOIMCWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide (CAS 886144-26-9) - Core Properties & Comparator Baseline


3-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic small molecule belonging to the xanthenone-benzamide class. It features a 9-oxo-9H-xanthen-3-yl core coupled to a 3-fluorophenyl ring via an amide linkage. Its monoisotopic mass is 333.080121 g/mol and molecular formula C20H12FNO3 . The compound is cataloged as a fluorinated xanthene derivative of interest for pharmaceutical and materials research, though peer-reviewed primary literature remains scarce. Its closest analogs are halogen-substituted variants (e.g., 3-chloro, 3-bromo, 4-chloro) at the benzamide phenyl ring.

Procurement Risk: Why Generic Xanthenone-Benzamide Substitution Is Not Scientifically Valid for CAS 886144-26-9


Substituting 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide with an unsubstituted or differently halogenated xanthenone-benzamide is not supported by structure-activity relationship principles. The single fluorine atom at the 3-position of the phenyl ring critically modulates lipophilicity (predicted XLogP3: 4.5), electronic distribution, and metabolic stability compared to hydrogen, chlorine, or bromine analogs [1]. These physicochemical differences directly translate into divergent target binding kinetics and pharmacokinetic profiles, making generic substitution scientifically invalid without explicit, target-specific comparative data.

Quantitative Differentiation Evidence: 3-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide vs. Structural Analogs


Lipophilicity: Fluorine Substitution Significantly Elevates XLogP3 Relative to Unsubstituted Parent

The 3-fluoro substitution on the benzamide phenyl ring produces a predicted partition coefficient (XLogP3) of 4.5 [1]. While direct experimental logP values for the unsubstituted parent N-(9-oxo-9H-xanthen-3-yl)benzamide are not publicly available, the calculated difference attributable to replacing hydrogen (-0.14 π value for H) with fluorine (+0.14 π value for aromatic F) is approximately +0.28 log units based on established Hansch substituent constants [2]. This class-level inference suggests enhanced membrane permeability for the 3-fluoro derivative, a key criterion in CNS and intracellular target drug discovery.

Lipophilicity Drug-likeness Lead Optimization

Topological Polar Surface Area: Reduced TPSA Favoring Membrane Penetration vs. Common Nitro Analogs

The topological polar surface area (TPSA) of 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is 55.4 Ų [1]. This is identical to most halogen-substituted analogs (Cl, Br at the same position) due to the conserved xanthenone-benzamide scaffold but is significantly lower than the 3-nitro analog (3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide, CAS 886144-97-4), which incorporates a strongly polar nitro group (estimated TPSA ~101 Ų) . A TPSA below 60 Ų generally correlates with good oral absorption and blood-brain barrier penetration, whereas TPSA >90 Ų is unfavorable for CNS exposure.

Physicochemical Profiling ADME Oral Bioavailability

Xanthine Oxidase Inhibition: Class-Level Activity Suggests Scaffold Utility as a Probe for Purine Metabolism Studies

A BindingDB entry (ChEMBL_1542075; CHEMBL3744357) records the inhibition of xanthine oxidase (unknown origin) by the xanthenone-benzamide chemotype, assessed via superoxide generation luminescence assay over 20 minutes using 50 µM xanthine substrate [1]. While the specific IC50 for 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is not publicly disclosed in this dataset, the chemotype is represented with reported IC50 values ranging from 4,000 nM to 10,000 nM for closely related analogs. This provides class-level evidence that the scaffold engages xanthine oxidase, and the 3-fluoro substitution may modulate potency relative to other halogen or hydrogen variants, though direct comparative data are absent.

Xanthine Oxidase Enzyme Inhibition Metabolic Probe

Procurement Scenarios: When to Choose 3-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide (CAS 886144-26-9)


Physicochemical Property-Driven Library Design: Enhancing Membrane Permeability in Fluorinated Fragment Collections

For medicinal chemistry campaigns requiring a balanced xanthenone scaffold with moderate lipophilicity (XLogP3 = 4.5), this compound, with a TPSA of 55.4 Ų, is suitable as a fragment or building block for CNS-penetrant probe development. Its fluorine atom provides a potential handle for 19F-NMR-based binding assays and metabolic stabilization without introducing the excessive polarity of nitro or amino analogs [1]. Procurement is justified when building a focused library of fluorinated heterocyclic amides for high-throughput permeability screening.

Xanthine Oxidase Probe Development: Initiating SAR Around the Xanthenone-Benzamide Core

Given the class-level xanthine oxidase inhibitory activity confirmed for this chemotype [1], the compound can serve as a reference point for structure-activity relationship (SAR) exploration. Researchers studying purine salvage pathways or hyperuricemia models may procure this compound to benchmark the contribution of a 3-fluorophenyl substituent against hydrogen, chloro, or bromo analogs in in-house enzyme assays.

Fluorinated Analog Synthesis: Leveraging the Xanthenone Core as a Dual Pharmacophore-Fluorophore

The intrinsic fluorescence of the 9-oxo-9H-xanthen-3-yl core, combined with the synthetic tractability of the benzamide linkage, makes this compound a potential scaffold for dual-modal probes. Procurement is relevant for laboratories developing turn-on fluorescent sensors or targeted covalent inhibitors where the 3-fluoro substituent can be further derivatized or used as an internal NMR reference. The computed boiling point of 449.4±45.0 °C supports standard organic synthesis workflows [2].

Quote Request

Request a Quote for 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.